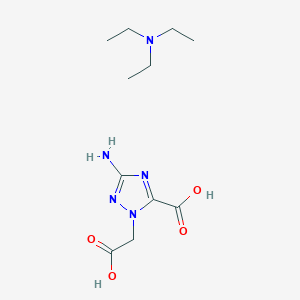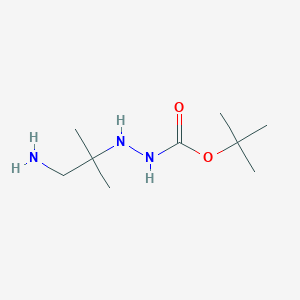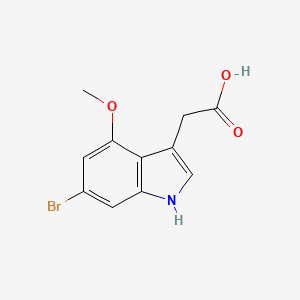
6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde
Overview
Description
6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O2 . It has an average mass of 236.998 Da and a monoisotopic mass of 235.928436 Da .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Analytical Methods
- Gas Chromatography Analysis : Shi Jie (2000) explored the use of gas chromatography for analyzing compounds like 3-bromo-4-hydroxybenzaldehyde, which is structurally similar to 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde. The study highlighted the technique's precision and accuracy, important for the analysis of such compounds in various contexts (Shi Jie, 2000).
Synthesis and Chemical Reactions
- Process Improvement for Synthesis : Zhang Song-pei (2009) developed an improved method for synthesizing 3-bromo-4-hydroxybenzaldehyde, using p-hydroxybenzaldehyde as the raw material. This method is less polluting and could be relevant for synthesizing similar compounds like 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde (Zhang Song-pei, 2009).
- Bromination of Hydroxybenzaldehydes : The study by W. V. Otterlo et al. (2004) on the bromination of 3-hydroxybenzaldehyde, which yielded various brominated products, can offer insights into the chemical behavior of similar compounds (W. V. Otterlo et al., 2004).
Biological and Environmental Aspects
- Metabolism in Marine Algae : Research by S. Manley and D. Chapman (1979) on the marine red alga Odonthalia floccosa demonstrated the biosynthesis of 3-bromo-4-hydroxybenzaldehyde from L-tyrosine. This indicates the potential biological roles and environmental occurrence of such compounds (S. Manley & D. Chapman, 1979).
- Solubility in Various Solvents : The solubility study of 3-bromo-4-hydroxybenzaldehyde in 16 different solvents by Zhehua Jia et al. (2020) provides essential data that could be relevant for understanding the solubility behavior of similar compounds like 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde (Zhehua Jia et al., 2020).
Chemical Properties and Characterization
- Molecular Modeling of Related Compounds : The study by I. Borges et al. (2022) on the synthesis and molecular modeling of bromo-dimethoxybenzaldehydes can provide insights into the structural and electronic properties of similar compounds (I. Borges et al., 2022).
Application in Radical Scavenging
- DPPH Radical Scavenging Activity : Ke-kai Li et al. (2008) identified bromophenols, including 3-bromo-4-hydroxybenzaldehyde, from the marine red alga Polysiphonia urceolata, demonstrating potent DPPH radical scavenging activity. This suggests the potential antioxidant applications of structurally similar compounds (Ke-kai Li et al., 2008).
NLO Properties and Bromine Substitution Effects
- Nonlinear Optical Properties : Research by Antônio S. N. Aguiar et al. (2022) on the bromine substitution effect on 2,3-dimethoxybenzaldehyde highlights the impact on linear and third-order nonlinear optical properties, relevant for understanding the optical properties of brominated benzaldehydes (Antônio S. N. Aguiar et al., 2022).
Environmental Transformation
- Transformation by Anaerobic Enrichment Cultures : The study by A. Neilson et al. (1988) on the transformation of halogenated aromatic aldehydes, including 6-bromovanillin and 3,5-dibromo-4-hydroxybenzaldehyde, by anaerobic bacteria, provides insights into the environmental fate and transformation of such compounds (A. Neilson et al., 1988).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
6-bromo-2,3-difluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-5(12)7(10)6(9)3(4)2-11/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSYULQLGSEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)



![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)